Ethyl 4-bromo-5-cyano-2-(trifluoromethyl)benzoate
Overview
Description
Ethyl 4-bromo-5-cyano-2-(trifluoromethyl)benzoate is an aromatic ester compound that contains a bromine atom, a cyano group, and a trifluoromethyl group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-bromo-5-cyano-2-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common method is the bromination of ethyl 4-cyano-2-(trifluoromethyl)benzoate using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of safer and more environmentally friendly reagents and solvents is also a consideration in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-5-cyano-2-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Oxidation: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water or alcohol solvents.
Major Products
Nucleophilic substitution: Formation of substituted benzoates with various functional groups.
Reduction: Formation of ethyl 4-amino-5-cyano-2-(trifluoromethyl)benzoate.
Oxidation: Formation of 4-bromo-5-cyano-2-(trifluoromethyl)benzoic acid.
Scientific Research Applications
Ethyl 4-bromo-5-cyano-2-(trifluoromethyl)benzoate has several applications in scientific research:
Pharmaceuticals: It can be used as an intermediate in the synthesis of biologically active compounds, including potential drug candidates.
Materials Science: The compound’s unique functional groups make it useful in the development of advanced materials with specific properties, such as fluorinated polymers or liquid crystals.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry research.
Mechanism of Action
The mechanism of action of Ethyl 4-bromo-5-cyano-2-(trifluoromethyl)benzoate depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-bromo-2-(trifluoromethyl)benzoate: Lacks the cyano group, which may affect its reactivity and applications.
Ethyl 4-cyano-2-(trifluoromethyl)benzoate: Lacks the bromine atom, which may influence its ability to undergo nucleophilic substitution reactions.
Ethyl 4-bromo-5-cyano-2-methylbenzoate: Contains a methyl group instead of a trifluoromethyl group, which can alter its chemical properties and applications.
Uniqueness
Ethyl 4-bromo-5-cyano-2-(trifluoromethyl)benzoate is unique due to the presence of both a bromine atom and a cyano group on the benzoate core, along with a trifluoromethyl group. This combination of functional groups provides a distinct set of chemical properties, making it valuable for specific synthetic and research applications.
Properties
IUPAC Name |
ethyl 4-bromo-5-cyano-2-(trifluoromethyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrF3NO2/c1-2-18-10(17)7-3-6(5-16)9(12)4-8(7)11(13,14)15/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOBITPRDFEFME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C(=C1)C#N)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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